Benzeneethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester
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Description
Benzeneethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester is an organic compound with a complex structure that includes a benzene ring, an ethanethioic acid group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester typically involves the esterification of benzeneethanethioic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Benzeneethanethioic acid+Benzyl alcoholAcid catalystBenzeneethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions (temperature, pressure, and catalyst concentration) is crucial to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically with oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or alcohols replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Corresponding amides or esters.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical
Properties
Molecular Formula |
C15H12O2S |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
S-benzyl 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C15H12O2S/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
SCUSPCISYZQGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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